

An In-depth Technical Guide to Tetradecanoic Acid 3-Hydroxybutyl Ester

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Compound of Interest

Compound Name: Tetradecanoic acid, 3-hydroxybutyl ester

CAS No.: 89457-39-6

Cat. No.: B12739636

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Prepared by a Senior Application Scientist

Introduction

Tetradecanoic acid 3-hydroxybutyl ester, also known as 3-hydroxybutyl myristate, is a fatty acid ester formed from the saturated C14 fatty acid, myristic acid, and the four-carbon diol, 1,3-butanediol. While myristic acid and its various simple esters are common in both biological systems and industrial applications, this specific ester with a hydroxyl group on the alcohol moiety is not widely documented in scientific literature or commercial catalogs. This suggests it is a novel or specialized compound.

This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of tetradecanoic acid 3-hydroxybutyl ester, from its fundamental chemical identity to potential synthesis protocols, applications, and analytical characterization. Due to the limited direct data available for this specific compound, this guide synthesizes information from related fatty acid esters and the constituent molecules

to provide a robust and scientifically grounded resource. The causality behind experimental choices and the inferred properties are explained to maintain scientific integrity.

Chemical Identity and Identifiers

The first step in understanding a compound is to establish its identity. Tetradecanoic acid 3-hydroxybutyl ester is formed through the esterification of the carboxylic acid group of tetradecanoic acid with one of the hydroxyl groups of 1,3-butanediol, leaving a free hydroxyl group on the butyl chain.

Systematic Name: 3-hydroxybutyl tetradecanoate Common Name: 3-hydroxybutyl myristate

A thorough search of chemical databases, including CAS Common Chemistry, PubChem, and commercial supplier catalogs, did not yield a specific CAS registry number for "**tetradecanoic acid, 3-hydroxybutyl ester**." This indicates that the compound is not commonly synthesized or commercially available. For research purposes, it would likely need to be custom synthesized.

The structure consists of a 14-carbon acyl chain linked via an ester bond to a 4-carbon chain, which possesses a hydroxyl group at the C-3 position.

Table 1: Estimated Identifiers for Tetradecanoic Acid 3-Hydroxybutyl Ester

Identifier	Estimated Value
Molecular Formula	C ₁₈ H ₃₆ O ₃
Molecular Weight	300.48 g/mol
Canonical SMILES	<chem>CCCCCCCCCCCC(=O)OCCC(O)O</chem>
InChI Key	(Inferred) A unique identifier would be generated upon synthesis and characterization.
CAS Number	Not Assigned

Physicochemical Properties (Inferred)

The physicochemical properties of tetradecanoic acid 3-hydroxybutyl ester can be inferred from the properties of its parent molecules and similar long-chain fatty acid esters. The presence of the long C14 alkyl chain will make the molecule highly lipophilic, while the free hydroxyl group on the butyl moiety will introduce a degree of polarity and the potential for hydrogen bonding.

Table 2: Predicted Physicochemical Properties

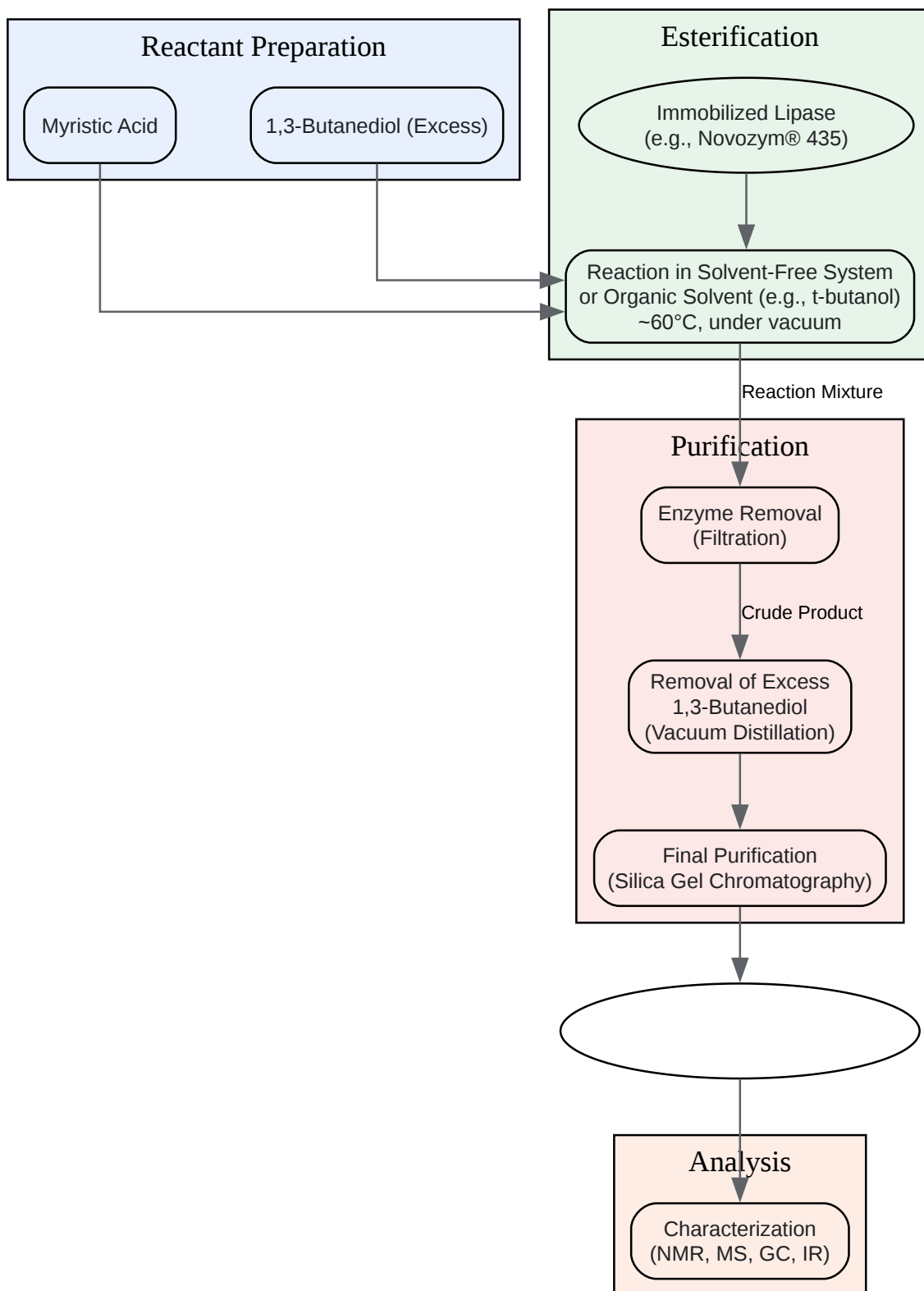
Property	Predicted Value/Characteristic	Rationale
Appearance	Waxy solid or viscous liquid at room temperature	Similar to other long-chain fatty acid esters like stearyl myristate[1].
Solubility	Soluble in nonpolar organic solvents (e.g., hexane, chloroform), sparingly soluble in polar organic solvents (e.g., ethanol), and practically insoluble in water.	The long alkyl chain dominates the molecule's character, making it hydrophobic[2]. The hydroxyl group slightly increases polarity compared to a simple butyl myristate.
LogP (Octanol-Water Partition Coefficient)	High (estimated > 6)	Based on the high lipophilicity of myristic acid and its esters[2].
Boiling Point	High; likely >300 °C	Consistent with other fatty acid esters of similar molecular weight[3].
Melting Point	Dependent on purity and crystalline form; likely in the range of 20-40 °C.	Myristic acid esters with similar chain lengths are often solid at room temperature[1].

Synthesis and Purification

As there is no standard protocol for the synthesis of 3-hydroxybutyl myristate, a plausible method would be the direct esterification of myristic acid with 1,3-butanediol. This can be achieved through chemical or enzymatic catalysis. Enzymatic synthesis using a lipase is often

preferred for its high selectivity, mild reaction conditions, and reduced generation of hazardous waste^[4].

Workflow for Enzymatic Synthesis



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Caption: Workflow for the enzymatic synthesis of 3-hydroxybutyl myristate.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on general procedures for the enzymatic esterification of fatty acids with polyols^[5].

- Reactant Preparation:
 - In a round-bottom flask, combine myristic acid (1 molar equivalent) and 1,3-butanediol (1.1 to 2 molar equivalents). The excess diol helps to drive the reaction towards the monoester and can also serve as the solvent.
 - For a solvent-based reaction, a suitable organic solvent like t-butanol can be used^[5].
- Enzymatic Reaction:
 - Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), at a concentration of 5-10% (w/w) of the total reactants^{[6][7]}.
 - Heat the mixture to 60-70°C with constant stirring.
 - Apply a vacuum to the system to remove the water produced during the esterification, which shifts the equilibrium towards the product^[8].
 - Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the myristic acid is consumed (typically 24-48 hours).
- Purification:
 - After the reaction is complete, cool the mixture and filter to remove the immobilized enzyme. The enzyme can often be washed and reused.
 - Remove the excess 1,3-butanediol and any solvent by vacuum distillation.
 - The resulting crude ester can be further purified by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired monoester from any diester byproducts and residual starting materials.

Analytical Characterization

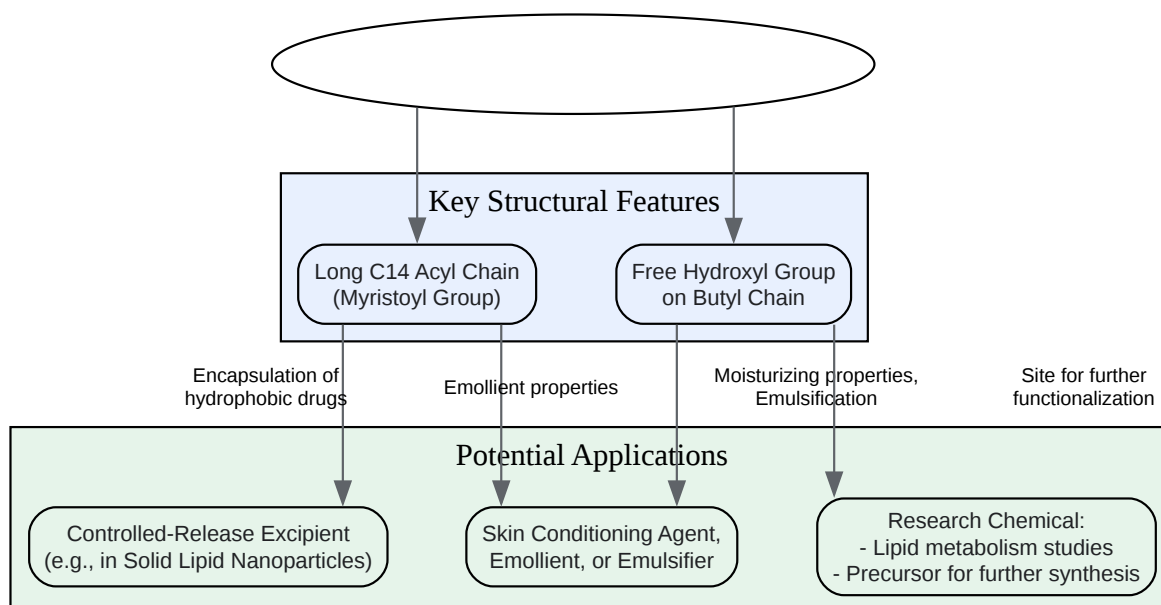
To confirm the structure and purity of the synthesized tetradecanoic acid 3-hydroxybutyl ester, a combination of analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy would be used to confirm the presence of the myristate acyl chain (characteristic signals for the terminal methyl group, the long chain of methylene groups, and the alpha-methylene to the carbonyl), and the 3-hydroxybutyl moiety (signals for the methyl group, the methylene groups, and the methine groups, one of which will be shifted downfield due to the ester linkage and the other due to the hydroxyl group). A representative ^1H NMR spectrum of a similar ester, butyl myristate, shows these characteristic peaks[9].
 - ^{13}C NMR would confirm the number of unique carbon atoms and the presence of the ester carbonyl carbon.
- Mass Spectrometry (MS):
 - Mass spectrometry will determine the molecular weight of the compound, confirming the molecular formula $\text{C}_{18}\text{H}_{36}\text{O}_3$. The fragmentation pattern can provide further structural information. Analytical methods for similar fatty acid esters of hydroxy fatty acids often rely on LC-MS for detection and characterization[10][11][12].
- Gas Chromatography (GC):
 - GC is a standard technique for assessing the purity of fatty acid esters[3][13]. It can be used to determine the percentage of the desired product and to detect any remaining starting materials or byproducts.
- Infrared (IR) Spectroscopy:
 - IR spectroscopy would show a strong absorption band for the ester carbonyl group ($\text{C}=\text{O}$) at approximately 1740 cm^{-1} and a broad absorption for the hydroxyl group ($\text{O}-\text{H}$) around 3400 cm^{-1} .

Potential Applications in Research and Drug Development

The unique structure of tetradecanoic acid 3-hydroxybutyl ester, combining a lipophilic fatty acid tail with a polar hydroxylated head group, suggests several potential applications.

Logical Relationship of Structure to Application



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Caption: Relationship between the structure of 3-hydroxybutyl myristate and its potential applications.

- Drug Delivery:
 - Controlled-Release Excipient: Fatty acid esters are widely used as lipid-based excipients in drug delivery systems. Stearyl myristate, a similar compound, is used in solid lipid nanoparticles (SLNs) to encapsulate therapeutic agents and control their release[1]. The hydrophobic myristoyl chain of 3-hydroxybutyl myristate could form a solid matrix for

encapsulating lipophilic drugs, while its biocompatibility is expected to be high, as myristic acid and its esters are generally recognized as safe[1][14].

- Brain-Targeting Delivery: Myristic acid has been conjugated to drug delivery systems to enhance brain targeting[15]. The myristoyl moiety in this ester could potentially be explored for similar applications.
- Cosmetics and Topical Formulations:
 - Skin Conditioning Agent: Myristic acid and its esters, such as isopropyl myristate, are common ingredients in cosmetics, where they function as skin conditioning agents, emollients, and thickeners[14][16]. The combination of the emollient properties of the myristate chain and the humectant properties of the hydroxyl group could make 3-hydroxybutyl myristate a valuable cosmetic ingredient.
- Research and Development:
 - Metabolic Studies: As a novel lipid, this ester could be used in studies of lipid metabolism to understand how esterases in biological systems hydrolyze esters with hydroxylated alcohol moieties.
 - Synthetic Building Block: The free hydroxyl group provides a reactive site for further chemical modification, allowing the molecule to be used as a building block for more complex structures, such as biodegradable polymers or specialized surfactants.

Safety and Handling (Inferred)

No specific toxicity data exists for tetradecanoic acid 3-hydroxybutyl ester. However, a safety assessment can be inferred from the data on myristic acid and its other esters, which are considered safe for use in cosmetics and have low oral toxicity[14][16].

- Acute Toxicity: Myristate esters generally have low acute toxicity. For example, the oral LD50 of methyl myristate in rats is >2,000 mg/kg, and the dermal LD50 of isopropyl myristate in rabbits is >5,000 mg/kg[17].
- Irritation: While not expected to be a significant irritant, direct contact with the skin or eyes may cause mild, transient irritation, as is common with many fatty acid esters[18].

- Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). The compound should be handled in a well-ventilated area. It is expected to be combustible but with a high flash point, posing a slight fire hazard when exposed to heat or flame[18].

Conclusion

Tetradecanoic acid 3-hydroxybutyl ester is a specialized fatty acid ester for which there is limited direct scientific literature and no assigned CAS number. However, based on the well-understood chemistry of its constituent parts—myristic acid and 1,3-butanediol—this guide provides a comprehensive technical overview for researchers and developers. Its amphiphilic nature, combining a long lipophilic chain with a polar hydroxyl group, suggests promising applications as a biocompatible excipient in controlled-release drug delivery, as a functional ingredient in cosmetics, and as a versatile building block in chemical synthesis. The provided synthesis and characterization protocols offer a solid foundation for the production and validation of this compound in a laboratory setting. As with any novel chemical entity, further research is required to fully elucidate its properties and potential.

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